SAR125844

Overview

Description

SAR125844 is a highly selective type Ib MET tyrosine kinase inhibitor (TKI) administered intravenously . It competitively binds to the ATP-binding site of the MET kinase domain, inhibiting downstream signaling pathways such as PI3K/AKT and RAS/MAPK, which drive tumor proliferation and survival . Preclinical studies demonstrated its efficacy in MET-amplified gastric cancer (GC) and non-small cell lung cancer (NSCLC) models, showing tumor growth inhibition through antiproliferative and pro-apoptotic effects .

Despite these early signals, clinical development was halted due to modest efficacy and insufficient therapeutic advantage over existing therapies .

Preparation Methods

The synthesis of SAR-125844 involves a series of chemical reactions starting from benzimidazole sulfonate derivatives. The initial hit identification was based on a biochemical screen of a kinase inhibitor-biased library. Chemical modifications were made to improve selectivity and reduce cytotoxicity. The final compound, SAR-125844, was obtained through multi-parametric medicinal chemistry optimization .

Chemical Reactions Analysis

SAR-125844 undergoes various chemical reactions, primarily focusing on its interaction with the MET kinase. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the MET kinase. This interaction inhibits the kinase activity, preventing downstream signaling pathways involved in cell proliferation and survival .

Scientific Research Applications

Pharmacological Profile

SAR125844 exhibits potent inhibitory activity against the MET kinase, with an IC50 value of approximately 4.2 nmol/L. It selectively inhibits MET autophosphorylation and demonstrates pro-apoptotic and anti-proliferative effects in cell lines with MET gene amplification. The compound shows significant impact on downstream signaling pathways, including PI3K/AKT and RAS/MAPK, which are crucial for tumor growth and survival .

Key Properties:

- Selectivity : this compound is highly selective for MET kinase, minimizing off-target effects.

- Pharmacokinetics : The compound has been shown to maintain prolonged inhibition of MET kinase activity, with effective dosing schedules leading to tumor regression in preclinical models .

- Administration : this compound is administered intravenously, allowing for high bioavailability and rapid systemic exposure.

Clinical Applications

Clinical investigations into this compound have primarily focused on its use in patients with advanced solid tumors exhibiting MET amplification. The following sections summarize key clinical studies and their findings.

Phase I Studies

-

First-in-Human Study :

- Objective : To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.

- Design : A dose-escalation study involving patients with confirmed MET dysregulation.

- Results : The maximum tolerated dose was determined to be 570 mg/m². Notable adverse events included transient increases in liver enzymes and creatinine levels; however, these were manageable .

- Efficacy Observations :

Case Studies

- Gastric Cancer Models : In xenograft models of MET-amplified gastric tumors (SNU-5 and Hs 746T), this compound demonstrated significant dose-dependent tumor regression without severe toxicity. Treatment led to sustained inhibition of MET signaling pathways over extended periods .

- Lung Cancer Applications : Preliminary data from patients with non-small cell lung cancer (NSCLC) indicated potential efficacy, with some patients showing stable disease after treatment with this compound .

Safety Profile

The safety profile of this compound appears favorable based on clinical trials. Common adverse events included manageable increases in liver enzymes and mild anemia. No deaths related to treatment were reported during the studies, reinforcing the compound's tolerability .

Mechanism of Action

SAR-125844 exerts its effects by selectively inhibiting the MET kinase. The compound binds to the ATP-binding site of the MET kinase, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation, migration, and invasion, ultimately resulting in the suppression of tumor growth .

Comparison with Similar Compounds

Comparison with Similar MET-Targeting Compounds

Structural Class and Selectivity

| Compound | Class/Type | Selectivity (vs. Other Kinases) | Administration Route |

|---|---|---|---|

| SAR125844 | Type Ib TKI | High selectivity for MET | Intravenous (IV) |

| Crizotinib | Type Ia TKI | Dual MET/ALK inhibitor | Oral |

| Tepotinib | Type Ib TKI | >1,000-fold selectivity for MET | Oral |

| Capmatinib | Type Ib TKI | Picomolar potency for MET | Oral |

| Tivantinib | Non-ATP competitive | Inhibits MET, VEGF, and MYC | Oral |

| Bozitinib | Type Ib TKI | Superior preclinical efficacy | Oral |

Key Insights :

- Tivantinib’s non-selective action on VEGF and MYC may explain its broader but less potent antitumor effects .

Mechanistic and Preclinical Profiles

| Compound | Key Mechanisms | Preclinical Efficacy (Models) |

|---|---|---|

| This compound | Downregulates PI3K/AKT, RAS/MAPK | MET-amplified GC and NSCLC xenografts |

| Crizotinib | Inhibits MET, ALK, ROS1 | ALK+ NSCLC, MET-amplified tumors |

| Tepotinib | Blocks HGF-dependent/independent MET | Overcomes EGFR TKI resistance in NSCLC |

| Capmatinib | Competitive MET inhibition at picomolar IC50 | METex14-mutated NSCLC |

| Bozitinib | Targets MET amplification and mutations | Superior to crizotinib in lung cancer |

Key Insights :

- This compound and tepotinib both inhibit MET-driven pathways but differ in administration and resistance profiles .

- Capmatinib’s picomolar potency gives it an edge in METex14-mutated NSCLC .

Key Insights :

- This compound’s DCR of 77.3% in NSCLC was promising, but its low PR rate (11%) and IV delivery hindered advancement .

- Capmatinib and tepotinib achieved regulatory approval due to robust efficacy in METex14-mutated NSCLC .

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles

- This compound: Sustained target engagement in xenografts but required IV dosing, complicating long-term use .

- Oral TKIs (e.g., capmatinib) : Favorable PK with rapid absorption and sustained MET inhibition .

Biological Activity

SAR125844 is a selective inhibitor of the c-Met kinase receptor, primarily investigated for its potential as an anti-cancer agent. This compound has shown promise in treating various solid tumors, particularly those with MET amplification, such as gastric and non-small cell lung cancers (NSCLC). The following sections provide a detailed overview of its biological activity, including pharmacokinetics, efficacy, safety profiles, and relevant case studies.

Overview of this compound

- Mechanism of Action : this compound inhibits the c-Met receptor, which plays a crucial role in tumor growth and metastasis. By blocking this pathway, this compound aims to halt cancer progression in MET-amplified tumors.

- Chemical Properties : The compound has a half-maximal inhibitory concentration (IC50) of 4.2 nM and an inhibition constant (Ki) of 2.8 nM, indicating its potency against the c-Met target .

Phase I Trials

A pivotal phase I dose-escalation study was conducted to evaluate the safety and preliminary efficacy of this compound in patients with advanced solid tumors:

- Study Design : The study included 72 patients with varying types of solid tumors, focusing on those with MET amplification. Patients received doses ranging from 260 mg/m² to 570 mg/m² via intravenous infusion .

- Maximum Tolerated Dose (MTD) : The MTD was established at 570 mg/m². This dose was well tolerated with manageable side effects .

Efficacy Results

- Antitumor Activity : Among the evaluable patients with MET amplification treated at the MTD:

- Tumor Response Correlation : No significant correlation was found between tumor response and total MET status or gene copy number, suggesting that other factors may influence treatment efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound was assessed during the trials:

| Parameter | Value at 570 mg/m² | Notes |

|---|---|---|

| Area Under Curve (AUC) | Increased slightly more than dose proportionality | Indicates good absorption and distribution |

| Clearance | No significant effect by dose | Suggests consistent metabolism across doses |

| Volume of Distribution | ~253 L | High distribution indicates extensive tissue penetration |

Pharmacokinetic studies showed that this compound had a large volume of distribution and no accumulation was observed between doses, indicating a favorable pharmacokinetic profile for cancer treatment .

Safety Profile

The safety profile was evaluated through monitoring adverse events (AEs):

- Common AEs : The most frequently reported AEs included:

- Asthenia/Fatigue (58.3%)

- Nausea (31.9%)

- Abdominal Pain (27.8%)

Grade ≥3 AEs were reported in 58.3% of patients, with only a small percentage deemed treatment-related . Importantly, no deaths due to AEs were reported during the trials.

Case Studies

Several notable case studies have highlighted the efficacy of this compound:

-

Gastric Cancer Patient Case :

- A patient with MET-amplified gastric cancer showed a partial response to this compound after treatment at the MTD.

- This case underscores the potential effectiveness of this compound in specific patient populations.

-

NSCLC Patient Case :

- In another instance, a patient with NSCLC exhibited stable disease following treatment, demonstrating that while not all patients achieve complete responses, some benefit significantly from therapy.

Q & A

Q. What is the molecular mechanism of action of SAR125844, and how does its selectivity profile compare to other MET inhibitors?

Basic

this compound is a potent, ATP-competitive inhibitor of the MET receptor tyrosine kinase (RTK), with an IC50 of 4.2 nM against wild-type MET. It binds reversibly to the kinase domain, stabilizing MET in an inactive conformation, as confirmed by X-ray crystallography . Its selectivity is notable: in a panel of 275 kinases, only 5 were inhibited at IC50 <300 nM, with minimal activity against CDK9 (IC50 >10 µM), reducing off-target toxicity risks . Compared to first-generation MET inhibitors like crizotinib, this compound exhibits superior selectivity, particularly against MET mutants (e.g., H1094Y, IC50 = 0.22 nM) .

Q. How were preclinical models utilized to validate the efficacy of this compound in MET-amplified cancers?

Advanced

Preclinical validation involved MET-amplified gastric cancer xenografts (SNU-5 and Hs 746T). This compound induced dose-dependent tumor regression via sustained MET inhibition (>7 days with nanosuspension formulations) and suppression of downstream PI3K/AKT and RAS/MAPK pathways . Proapoptotic and antiproliferative effects were observed at nanomolar concentrations in cell lines with MET amplification or pathway addiction, while non-amplified lines showed no response, confirming target specificity . These models emphasized the importance of MET amplification as a biomarker for patient stratification.

Q. What were the key findings from Phase I clinical trials regarding the pharmacokinetics and maximum tolerated dose (MTD) of this compound?

Basic

In a Phase I trial (NCT01657214), this compound was administered intravenously (260–570 mg/m²) on days 1, 8, 15, and 22 of a 28-day cycle. The MTD was not reached, and the recommended dose was 570 mg/m². Pharmacokinetic analysis revealed dose-proportional exposure, with a mean half-life of 21–32 hours and no significant effect of dose on clearance . Grade ≥3 adverse events (AEs) occurred in 39.5% of patients, but only 7.9% were drug-related, with nausea (36.8%) and vomiting (34.2%) as the most common AEs .

Q. How do mutations in the MET kinase domain influence the inhibitory activity of this compound, and what are the implications for resistance mechanisms?

Advanced

this compound retains activity against several MET mutants, including H1094Y (IC50 = 0.22 nM) and Y1235D (IC50 = 1.7 nM), but shows reduced potency against L1195V (IC50 = 65 nM) and D1228H (IC50 = 81 nM) . Structural studies indicate that mutations altering the ATP-binding pocket (e.g., L1195V) may sterically hinder inhibitor binding, suggesting a potential resistance mechanism . This underscores the need for combinatorial therapies or next-generation inhibitors targeting resistant mutants.

Q. What methodological considerations are critical when designing dose-escalation studies for kinase inhibitors like this compound in solid tumors?

Advanced

Key considerations include:

- Biomarker-driven enrollment : Prioritizing patients with MET amplification or pathway addiction to enhance response rates .

- Pharmacodynamic monitoring : Assessing MET phosphorylation inhibition in tumor biopsies or circulating biomarkers to confirm target engagement .

- Dosing schedule optimization : Intravenous administration (e.g., weekly infusions) balances sustained MET inhibition with tolerability, as this compound’s half-life supports intermittent dosing .

- Toxicity profiling : Monitoring for off-target effects (e.g., hepatic or gastrointestinal AEs) despite high selectivity .

Q. How do discrepancies in reported efficacy outcomes for this compound across studies inform clinical trial design?

Advanced

While Phase I trials reported partial responses in MET-amplified gastric cancer (2/19 patients) , other studies noted low response rates (~11%) . These discrepancies may stem from variability in MET amplification thresholds, tumor heterogeneity, or prior therapies. Methodologically, standardized MET amplification criteria (e.g., FISH ratio ≥5) and centralized biomarker testing are critical for patient selection . Additionally, combination therapies with EGFR or chemotherapy agents may enhance efficacy in resistant populations .

Q. What preclinical pharmacokinetic properties supported the transition of this compound to clinical trials?

Advanced

this compound demonstrated favorable pharmacokinetics in rodents and primates: moderate plasma clearance (e.g., 15 mL/min/kg in rats), large volume of distribution (~3 L/kg), and dose-dependent tumor exposure . The nanosuspension formulation enabled prolonged MET inhibition, supporting weekly dosing in humans . These data, combined with low CYP3A4 inhibition potential, validated its progression to clinical testing .

Q. How can researchers address the challenge of tumor microenvironment (TME) interactions when evaluating this compound in vivo?

Advanced

In GBM models, this compound modulated the TME by altering the translational profile of glioma stem cells (GSCs) and suppressing pro-invasive signaling . To replicate this in preclinical studies, researchers should use orthotopic xenografts or co-culture systems with stromal cells to assess MET-driven angiogenesis and immune evasion . Additionally, longitudinal imaging (e.g., MRI) can track TME changes during treatment .

Q. What are the implications of this compound's limited oral bioavailability for its clinical utility?

Advanced

this compound’s poor oral absorption necessitated intravenous administration, limiting convenience but ensuring consistent exposure . This highlights the need for formulations improving bioavailability (e.g., liposomal encapsulation) or the development of oral MET inhibitors (e.g., tepotinib) for chronic dosing .

Q. How can translational research improve the therapeutic window of MET inhibitors like this compound?

Advanced

Strategies include:

- Biomarker refinement : Integrating genomic (MET copy number) and functional (HGF levels) biomarkers to identify hyper-dependent tumors .

- Combination regimens : Pairing with agents targeting resistance pathways (e.g., EGFR or AXL inhibitors) .

- Pharmacodynamic modeling : Using preclinical PK/PD data to optimize dosing schedules for sustained MET suppression .

Properties

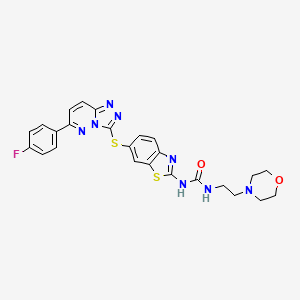

IUPAC Name |

1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN8O2S2/c26-17-3-1-16(2-4-17)19-7-8-22-30-31-25(34(22)32-19)37-18-5-6-20-21(15-18)38-24(28-20)29-23(35)27-9-10-33-11-13-36-14-12-33/h1-8,15H,9-14H2,(H2,27,28,29,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIUNTQOXRXOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)NC2=NC3=C(S2)C=C(C=C3)SC4=NN=C5N4N=C(C=C5)C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031348 | |

| Record name | SAR-125844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116743-46-4 | |

| Record name | SAR-125844 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1116743464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SAR-125844 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SAR-125844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAR-125844 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH93U6NIJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.